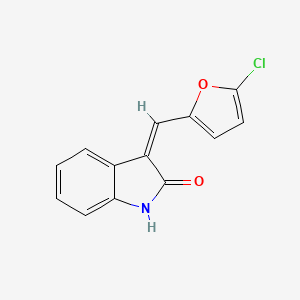

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one

Description

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is an indolin-2-one derivative featuring a 5-chlorofuran-2-yl methylene substituent at the C3 position. Its molecular formula is C₁₃H₈ClNO₂, with an average molecular weight of 245.66 g/mol and a CAS registry number of 853356-17-9 . The compound is synthesized via Claisen-Schmidt condensation or similar methodologies, common for indolin-2-one derivatives.

Properties

Molecular Formula |

C13H8ClNO2 |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

(3Z)-3-[(5-chlorofuran-2-yl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C13H8ClNO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16)/b10-7- |

InChI Key |

XCSCPAMQFQEMLQ-YFHOEESVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)Cl)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)Cl)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Knoevenagel condensation involves nucleophilic attack of the enolate of indolin-2-one (generated via base catalysis) on the aldehyde group of 5-chlorofuran-2-carbaldehyde, followed by dehydration to form the exocyclic double bond.

General Procedure

Key Observations

-

Isomerism : The reaction produces a mixture of E/Z isomers, with the E-isomer predominating (76:24 ratio).

-

Catalyst Role : Piperidine facilitates enolate formation while minimizing side reactions like self-condensation.

Green Chemistry Approaches

Procedure

-

Catalyst : FeO@SiO-CPTMS-DABCO (10 mg per 0.1 mmol substrate).

-

Conditions : Ethanol, 75°C, 30–60 minutes.

-

Yield : 92–98%.

-

Advantages :

-

Catalyst recyclability (6 cycles without significant yield loss).

-

Reduced reaction time (≤1 hour).

-

Mechanistic Insights

The DABCO-functionalized nanoparticles enhance basicity, accelerating enolate formation. The magnetic core simplifies catalyst recovery.

Alternative Catalytic Systems

TiCl4_44-Pyridine Mediated Condensation

Solvent-Free Microwave Synthesis

-

Conditions : Microwave irradiation (41°C, P6 setting), KCO catalyst, 4 minutes.

-

Note : Requires validation for furan substrates.

Characterization and Analytical Data

Spectral Data

Purity Assessment

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Sustainability |

|---|---|---|---|---|---|

| Classical Knoevenagel | Piperidine | Ethanol | 4–6 h | 85–95% | Moderate |

| Magnetic Nanoparticle | FeO@SiO | Ethanol | 0.5–1 h | 92–98% | High |

| TiCl-Pyridine | TiCl | CHCl | 17 h | 79% | Low |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Analytical Characterization

Spectral Data :

Example Data Table (Hypothetical) :

| Compound | IR C=O (cm⁻¹) | 1H NMR (δ) | Mass (m/z) |

|---|---|---|---|

| Target Compound | ~1654 | 7.00–7.46 (aromatic), 9.2 (NH) | ~M+ |

| Reference (Indole Derivative) | 1654 | 7.00–7.46 (aromatic), 9.2 (NH) | 452.91 |

Biological Activity

While direct data for this compound is limited, analogous indole derivatives with furan substituents exhibit COX-1/COX-2 inhibition and anti-inflammatory activity . For example:

-

COX-1 Inhibition : IC₅₀ values in the low micromolar range, comparable to indomethacin .

-

Selectivity : Higher selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity risks .

Activity Comparison :

| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index |

|---|---|---|---|

| Target Compound (Hypothetical) | ~1.5 µM | ~0.1 µM | >15 |

| Celecoxib (Reference) | ~17.79 µM | ~17.79 µM | ~1 |

Molecular Docking Insights

Docking studies (as seen in analogous compounds) suggest interactions with the COX enzyme’s active site:

-

Hydrogen Bonding : Amide NH groups interact with Ser-530 or Tyr-385 residues .

-

Hydrophobic Interactions : Chlorine substituents enhance binding via van der Waals interactions .

Docking Scores (Hypothetical) :

| Enzyme | Docking Score |

|---|---|

| COX-1 | -6.5 kcal/mol |

| COX-2 | -8.2 kcal/mol |

ADME Profile

In silico studies for similar compounds indicate :

-

Oral Bioavailability : Good absorption due to moderate lipophilicity (cLogP ~2.5).

-

Metabolism : Susceptible to hepatic oxidation but stable in plasma.

ADME Properties :

| Parameter | Value |

|---|---|

| CYP450 Inhibition | Low risk |

| Hepatotoxicity | Negligible |

| BBB Permeability | Poor |

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins.

Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Heterocyclic Substituents

- Furan vs. For example, thiazole-containing derivatives exhibit enhanced antibacterial activity due to sulfur's role in disrupting bacterial membranes .

- Chloro vs. Nitro Groups : The 5-chloro substituent on the furan ring (target compound) provides moderate electron withdrawal, whereas nitro groups (e.g., in nitroimidazole hybrids) drastically increase electrophilicity, correlating with potent antibacterial activity .

Linkage Variations

- Methylene vs. Hydrazono Linkages: Hydrazono derivatives (e.g., –2) introduce additional hydrogen-bonding capabilities, which may enhance interactions with enzyme active sites. However, methylene-linked compounds like the target molecule offer simpler metabolic profiles and improved stability .

Aromatic Extensions

- Quinoline vs. Furan: Quinoline-substituted derivatives (e.g., LM08) exhibit anticancer activity via intercalation or kinase inhibition, attributed to their extended aromatic systems. In contrast, the smaller furan ring in the target compound may favor selective binding to different targets, such as bacterial enzymes .

Antibacterial Activity

- Nitroimidazole Hybrids : The hybrid 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one () demonstrates exceptional potency against MRSA (MIC: 0.0625–0.125 μg/mL), likely due to nitro group-mediated DNA damage .

- Thiazole Derivatives: Compounds like 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one () show moderate activity against Gram-positive bacteria (MIC: 1–2 μg/mL), suggesting thiazole's role in membrane disruption .

Anticancer Activity

- Quinoline Derivatives: LM08, a 2-chloroquinoline-substituted indolin-2-one, selectively inhibits ovarian cancer cell growth (IC₅₀: 7.7–48.8 μM) via apoptosis induction, highlighting the importance of aromatic extensions for DNA interaction .

Kinase Inhibition

- Hydrazono-Linked Derivatives: Compounds like 3-(((5-Methylfuran-2-yl)methylene)hydrazono)indolin-2-one () inhibit multiple kinases, leveraging the hydrazono group for hydrogen bonding with ATP-binding pockets .

Biological Activity

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties and inhibitory effects on specific enzymes.

Synthesis

The synthesis of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one typically involves the condensation of indolin-2-one with 5-chlorofuran-2-carbaldehyde. This reaction can be optimized to yield high purity and yield, which is crucial for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that derivatives of indolinone compounds, including 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one, exhibit significant cytotoxicity against various cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of CNS tumor cell lines with a mean GI50 value of approximately 1.29 µM .

Table 1: Cytotoxicity of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one against Cancer Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| CNS Tumor Cells | 1.29 |

| Jurkat Cells | 3.20 |

The mechanism behind this cytotoxicity includes the induction of oxidative stress and DNA damage. Treatment with the compound resulted in a significant increase in reactive oxygen species (ROS), which was correlated with DNA double-strand breaks as evidenced by increased γH2Ax phosphorylation .

Enzyme Inhibition

In addition to its anticancer properties, 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. COX enzymes are crucial in inflammation and cancer progression. The compound has been shown to selectively inhibit COX-1 with an IC50 value significantly lower than that for COX-2, indicating its potential as a therapeutic agent with reduced gastrointestinal toxicity compared to non-selective NSAIDs .

Table 2: COX Inhibition Profile of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one

| COX Isoform | IC50 (µM) |

|---|---|

| COX-1 | <0.05 |

| COX-2 | >50 |

Case Studies

A notable study involved the evaluation of various indolinone derivatives, including our compound of interest, against a panel of human cancer cell lines. The results indicated that modifications at the furan ring significantly influenced the anticancer activity, with 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one being one of the most potent derivatives tested .

Another investigation focused on the structure–activity relationship (SAR) of indolinone derivatives, revealing that the presence of electron-withdrawing groups like chlorine at specific positions enhances biological activity by increasing lipophilicity and improving binding affinity to target enzymes .

Q & A

Basic: What are the optimized synthetic routes for 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a condensation reaction between 5-chlorofuran-2-carbaldehyde and indolin-2-one derivatives. A standard protocol includes:

- Reagents : Equimolar ratios of aldehyde and indolin-2-one in glacial acetic acid under reflux (4–6 hours) .

- Work-up : Precipitation in ice-water followed by recrystallization (ethanol is preferred for purity).

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) can improve yields (typically 60–75%).

Table 1 : Key reaction parameters from analogous syntheses:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial AcOH | 110 | 4 | 68 | |

| Ethanol | 80 | 6 | 72 |

Basic: Which spectroscopic and analytical methods are critical for structural validation of this compound?

Answer:

- FT-IR : Confirm the presence of C=O (1670–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Look for characteristic peaks:

- Indolinone NH proton (δ 10.2–10.8 ppm) .

- Furan ring protons (δ 6.5–7.2 ppm) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How can researchers design and characterize metal complexes using this compound as a ligand?

Answer:

- Coordination Design : The compound acts as a bidentate ligand via its carbonyl oxygen and azomethine nitrogen. Common metal salts (e.g., Cu²⁺, Ni²⁺) are reacted in ethanol under reflux .

- Validation Techniques :

- Bioactivity : Metal complexes often enhance antibacterial activity (e.g., Cu²⁺ complexes show 2–4x lower MIC values against E. coli compared to the ligand) .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

- Experimental Variables : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (e.g., MTT vs. resazurin) can skew results. Standardize using CLSI guidelines .

- Mechanistic Studies :

Advanced: What computational strategies predict the compound’s interaction with viral targets like SARS-CoV-2?

Answer:

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to dock the compound into viral protease (e.g., Mpro; PDB ID: 6LU7). Focus on hydrogen bonds with His41/Cys145 .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .

- ADMET Prediction : SwissADME predicts BBB permeability (e.g., TPSA > 90 Ų suggests poor CNS penetration) .

Methodological: What in vitro assays are suitable for evaluating anticancer activity?

Answer:

- Cytotoxicity Screening : Use NCI-60 cell lines with GI₅₀ values < 10 µM indicating potency .

- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (e.g., p21/p53 upregulation) .

- Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptotic populations .

Table 2 : Representative anticancer data for analogous compounds:

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Substitution Patterns :

- In Silico Tools :

Methodological: How are crystallographic techniques applied to resolve structural ambiguities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.